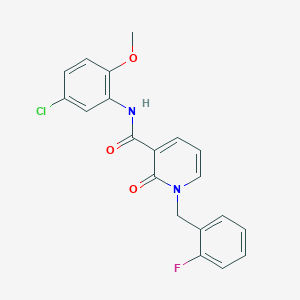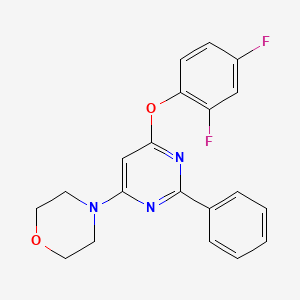
2,4-Difluorophenyl 6-morpholino-2-phenyl-4-pyrimidinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluorophenyl 6-morpholino-2-phenyl-4-pyrimidinyl ether (henceforth referred to as “2,4-DFPM”) is a synthetic organic compound used as a reagent in organic synthesis. It is of particular interest due to its ability to act as a catalyst in a variety of reactions and its low toxicity.
Aplicaciones Científicas De Investigación
Optical and Dielectric Properties of Fluorinated Compounds
Research has indicated that fluorinated compounds, such as those incorporating difluorophenyl groups, exhibit remarkable optical and dielectric properties. For instance, Jang et al. (2007) explored the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. The study found that the introduction of fluorinated groups and ether groups significantly affects the optical property and thermal stability of fluorinated polyimides, with ether groups contributing to better thermal stability and similar effects in lowering the color intensity compared to CF3 groups (Jang et al., 2007).
Catalysis and Chemical Reactions
Fluorinated compounds are also pivotal in catalysis and chemical reactions. For example, Ison et al. (2005) discussed a rhenium oxo complex that catalyzes the hydrosilation of aldehydes and ketones, where the major organic product is the protected alcohol as silyl ether. This reaction showcases the utility of fluorinated compounds in facilitating organic transformations with significant yields (Ison et al., 2005).
Fluorinated Polyimides and Their Properties
Madhra et al. (2002) synthesized novel fluorinated polyimides from diamine monomers, highlighting the materials' solubility, thermal stability, and low dielectric constants. These polyimides, derived from fluorinated compounds, show promise in electronics and materials science due to their excellent thermal stability and electrical properties (Madhra et al., 2002).
Emission Properties and Data Security Applications
Song et al. (2016) designed and synthesized heteroleptic cationic Ir(III) complexes with variations including difluorophenylpyridine, demonstrating fluorescence–phosphorescence dual-emission and applications in data security protection due to their piezochromic and vapochromic behaviors. This research underscores the potential of fluorinated compounds in developing advanced materials for photophysical applications and data security (Song et al., 2016).
Propiedades
IUPAC Name |
4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-6-7-17(16(22)12-15)27-19-13-18(25-8-10-26-11-9-25)23-20(24-19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHUPDPVABAYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

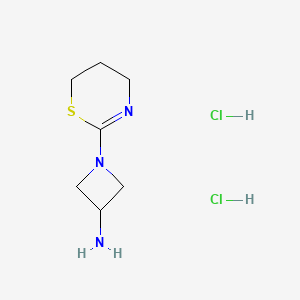
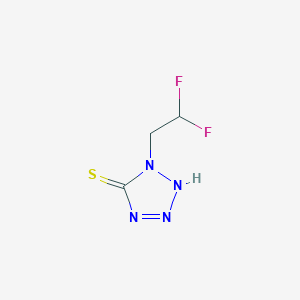
![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
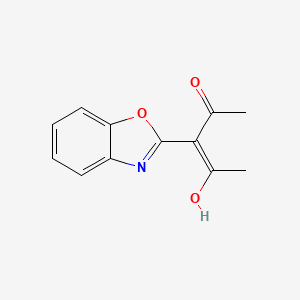
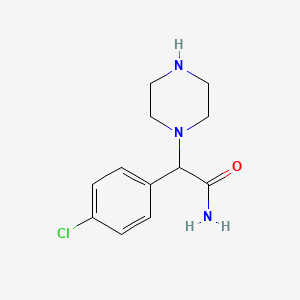
![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)
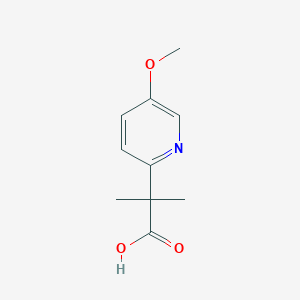
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2723839.png)
![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2723840.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)
